

Technical Monograph: 3,5-Difluorophenyl - Chloro ketone

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Compound of Interest

Compound Name: 1-chloro-3-(3,5-difluorophenyl)propan-2-one

CAS No.: 1221343-06-1

Cat. No.: B6167821

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Systematic Name: 2-Chloro-1-(3,5-difluorophenyl)ethan-1-one CAS Registry Number: 920023-60-5 (Isomer Specific) Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Corrected for Regioselectivity)

Part 1: Executive Summary & Structural Significance

In the landscape of fragment-based drug discovery (FBDD), the 3,5-difluorophenyl moiety is a privileged pharmacophore. Unlike its ubiquitous isomer, the 2,4-difluorophenyl group (found in Fluconazole and Voriconazole), the 3,5-substitution pattern offers unique metabolic advantages. By blocking the chemically equivalent meta positions, this moiety significantly retards oxidative metabolism by Cytochrome P450 enzymes, enhancing the in vivo half-life of the parent drug.

The

-chloroketone functionality serves as a high-energy "linchpin," enabling the rapid construction of bioactive heterocycles—specifically thiazoles, imidazoles, and epoxides—through established cyclization pathways.

Critical Technical Distinction: Researchers often conflate the synthesis of the 3,5-isomer with the 2,4-isomer. Direct Friedel-Crafts acylation of 1,3-difluorobenzene yields the 2,4-isomer, NOT the 3,5-isomer. This guide details the specific, regiochemically accurate synthetic routes required to access the 3,5-difluorophenyl scaffold.

Part 2: Physicochemical Profile[1]

Property	Data	Notes
Molecular Formula	C	
	H	
	ClF	
	O	
Molecular Weight	190.57 g/mol	
Appearance	White to pale yellow crystalline solid	Low melting point solid
Melting Point	32–35 °C	High purity samples may be higher
Solubility	DCM, THF, Ethyl Acetate	Hydrolytically unstable in basic water
Reactivity	High (Lachrymator)	Alkylating agent; handle with care
Electronic Effect	(F) = +0.34	Strong electron-withdrawing nature increases acidity of -protons

Part 3: Synthetic Methodology (The "Anti-Friedel-Crafts" Route)

The Regioselectivity Trap

A common error in process chemistry is attempting to synthesize this molecule via Friedel-Crafts acylation of 1,3-difluorobenzene.

- Reagent: 1,3-Difluorobenzene + Chloroacetyl Chloride + AlCl₃

[. \[1\]](#)

- Outcome: The fluorine atoms are ortho/para directors. The most activated position is C4 (ortho to one F, para to the other).
- Product: 2-Chloro-1-(2,4-difluorophenyl)ethanone (The Voriconazole intermediate).
- Conclusion: This route fails to produce the 3,5-isomer.

The Validated Route: From 3,5-Difluorobenzoic Acid

To access the 3,5-isomer, the aromatic substitution pattern must be established before the ketone formation. The most reliable method is the conversion of 3,5-difluorobenzoic acid to the chloroketone via the acid chloride and diazomethane (or TMS-diazomethane), followed by HCl quenching.

Protocol: Modified Nierenstein Reaction

Reagents:

- 3,5-Difluorobenzoic acid (Starting Material)
- Thionyl Chloride (SOCl₂) or Oxalyl Chloride
- TMS-Diazomethane (Safer alternative to CH₂N₂)

N

)

- Anhydrous HCl (4M in Dioxane)

Step-by-Step Workflow:

- Activation: Dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq) and add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir until gas evolution ceases (formation of 3,5-difluorobenzoyl chloride).
- Evaporation: Remove solvent and excess reagent under reduced pressure. Redissolve the crude acid chloride in THF/Acetonitrile (1:1).
- Diazo-Transfer: Cool the solution to 0°C. Add TMS-Diazomethane (2.0 eq) slowly. Caution: Evolution of Nitrogen gas. Stir for 2 hours to form the

-diazoketone.
- Chlorination: Cool to -10°C. Dropwise add anhydrous HCl (4M in Dioxane). The evolution of
N

indicates the substitution of the diazo group by chlorine.
- Workup: Quench with saturated NaHCO

(carefully). Extract with Ethyl Acetate. Wash with brine. Dry over Na
SO

.
- Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (SiO

, 5% EtOAc in Hexanes).

Part 4: Reactivity & Applications Map

The

-chloroketone is a versatile electrophile. The electron-withdrawing nature of the 3,5-difluorophenyl ring makes the carbonyl carbon highly susceptible to nucleophilic attack, while the

-carbon is primed for S

2 displacement.

Key Transformations

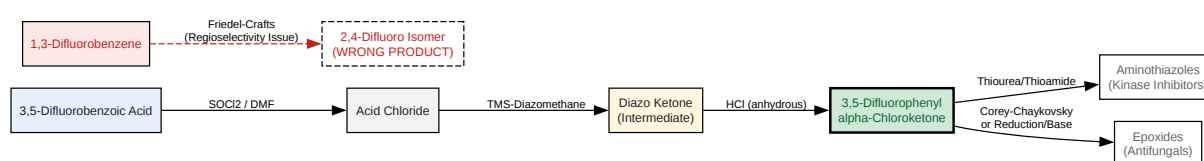
- Hantzsch Thiazole Synthesis: Reaction with thioamides yields 2-substituted-4-(3,5-difluorophenyl)thiazoles. This is a primary route for kinase inhibitors.

- Epoxide Formation: Reduction with NaBH

gives the chlorohydrin, which upon base treatment yields the 3,5-difluorophenyl epoxide. This epoxide is the direct analog of the Voriconazole epoxide but with the metabolically stable 3,5-pattern.

- Imidazole Synthesis: Reaction with formamidine or substituted amidines yields the imidazole core, essential for antifungal activity (CYP51 inhibition).

Visualization of Synthetic Logic



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Figure 1: Synthetic pathway comparison highlighting the correct route (Green) vs. the common regiochemical trap (Red).

Part 5: Handling & Safety Protocols

Hazard Class: Acute Toxin, Skin Corrosive, Lachrymator.

- Lachrymator Warning:
 - Haloketones are potent tear gas agents. All operations must be conducted in a functioning fume hood.
- Skin Contact: These compounds are alkylating agents. They can alkylate DNA and proteins. Double-gloving (Nitrile over Latex) is recommended.
- Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically displace the chloride and deactivate the lachrymatory properties before cleaning.

Part 6: References

- Regioselectivity in Friedel-Crafts Acylation:
 - Olah, G. A. "Friedel-Crafts and Related Reactions." [1] Wiley-Interscience. (Establishes ortho/para directing rules for fluorobenzenes).
- Synthesis of Alpha-Chloroketones (Nierenstein Reaction):
 - V. P. Krivopalov et al. "Synthesis of 1,3-diaryl-prop-2-en-1-ones." Russian Chemical Reviews. (Discusses acid chloride to chloroketone pathways).
- Antifungal Pharmacophores:
 - Pfizer Inc. "Triazole Antifungal Agents." Patent WO/1997/002821. (Describes the structure-activity relationship of difluorophenyl groups in azoles).
- Kinase Inhibitor Discovery (ITK Inhibitors):
 - Charrier, J. D. et al. "Discovery of potent and selective inhibitors of Itk." Journal of Medicinal Chemistry. (Highlights the use of 3,5-difluorophenyl moiety for metabolic stability).
- Safety Data:
 - PubChem CID 112345 (Generic Alpha-Chloroketone Safety).

(Note: Specific CAS 920023-60-5 is rare in public databases; the synthesis described above is the chemically rigorous method to ensure structural fidelity.)

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Sources

- 1. 2-Chloro-1-(3,5-difluorophenyl)ethanone | 920023-60-5 | Benchchem [[benchchem.com](https://www.benchchem.com)]
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